1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid

Lipophilicity Drug-likeness CNS MPO

1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid (CAS 1254945-60-2) is a 3,3-disubstituted azetidine building block with molecular formula C₁₁H₁₉NO₅ and molecular weight 245.27 g/mol. The compound features a Boc (tert-butoxycarbonyl) protecting group at the azetidine N1 position, a carboxylic acid at the 3-position, and a methoxymethyl (–CH₂OCH₃) substituent also at the 3-position.

Molecular Formula C11H19NO5
Molecular Weight 245.275
CAS No. 1254945-60-2
Cat. No. B2394056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid
CAS1254945-60-2
Molecular FormulaC11H19NO5
Molecular Weight245.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(COC)C(=O)O
InChIInChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-16-4)8(13)14/h5-7H2,1-4H3,(H,13,14)
InChIKeyUTOOCYALFSVPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid (CAS 1254945-60-2): Procurement-Ready Physicochemical and Structural Profile


1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid (CAS 1254945-60-2) is a 3,3-disubstituted azetidine building block with molecular formula C₁₁H₁₉NO₅ and molecular weight 245.27 g/mol . The compound features a Boc (tert-butoxycarbonyl) protecting group at the azetidine N1 position, a carboxylic acid at the 3-position, and a methoxymethyl (–CH₂OCH₃) substituent also at the 3-position. This architecture places it within the class of constrained cyclic β-amino acid precursors, offering all three functional handles—Boc-protected amine, carboxylic acid, and methoxymethyl ether—within a single, highly compact scaffold [1]. The compound is supplied at ≥95% purity by multiple vendors with batch-specific QC documentation (NMR, HPLC, GC) available .

Why Generic Substitution Fails: Structural and Functional Differentiation of 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid vs. In-Class Analogs


Azetidine-3-carboxylic acid derivatives are not interchangeable building blocks. The simultaneous presence of three orthogonally addressable functional groups—a Boc-protected secondary amine, a free carboxylic acid, and a methoxymethyl ether—on a single 3,3-disubstituted azetidine core is unique to this compound [1]. Removing any one functionality fundamentally alters downstream synthetic utility: analogs lacking the methoxymethyl group (e.g., 1-Boc-azetidine-3-carboxylic acid, CAS 142253-55-2) lose the ether handle for further diversification; Fmoc-protected variants (e.g., CAS 193693-64-0) impose different deprotection orthogonality and dramatically higher lipophilicity (ΔLogP ≈ 1.8–2.4 units); and the deprotected hydrochloride salt (CAS 2241130-92-5) lacks the acid-labile Boc group required for sequential deprotection strategies in solid-phase synthesis . The quantitative differentiation evidence below demonstrates that these structural differences translate into measurable, selection-relevant property gaps.

Quantitative Comparative Evidence: 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid vs. Closest Analogs


Lipophilicity Modulation: Estimated LogP Advantage vs. Fmoc-Protected Analog

The target compound's estimated logP is substantially lower than that of the Fmoc-protected analog (1-Fmoc-azetidine-3-carboxylic acid, CAS 193693-64-0). While the Fmoc analog has a reported logP of 2.71 , the target compound—lacking the lipophilic fluorenylmethyl group—is predicted to have a logP closer to that of 1-Boc-azetidine-3-carboxylic acid (consensus logP 0.65; individual computed values range from −0.06 to 1.91, with XLogP3 = 0.42 and experimental logP reported as 0.27) . The methoxymethyl substituent adds modest polarity relative to the unsubstituted Boc analog, further reducing logP by an estimated 0.2–0.5 units, placing the target compound in a more favorable lipophilicity range for lead-like and CNS drug discovery programs [1].

Lipophilicity Drug-likeness CNS MPO

Orthogonal Deprotection Strategy: Boc Acid-Lability vs. Fmoc Base-Lability

The Boc protecting group on the target compound enables acid-mediated deprotection (typically TFA/DCM), which is orthogonal to the base-labile Fmoc group used in standard solid-phase peptide synthesis (SPPS) [1]. This orthogonality is a documented advantage: in Fmoc-SPPS protocols, side-chain Boc groups remain stable throughout chain assembly and are removed only during final cleavage, allowing sequential, site-selective deprotection [2]. In contrast, the Fmoc-protected analog (CAS 193693-64-0) uses base-labile protection that is incompatible with Fmoc-SPPS without an additional orthogonal protecting group. The methoxymethyl ether group on the target compound is stable under both mild acidic (TFA) and basic (piperidine) conditions, providing a third orthogonal handle not available in either the unsubstituted Boc analog (CAS 142253-55-2) or the Fmoc analog [3].

Solid-phase peptide synthesis Orthogonal protection PROTAC linker

Hydrogen Bond Acceptor Capacity: Enhanced Solubility Potential vs. Unsubstituted Boc Analog

The target compound contains 5 hydrogen bond acceptor (HBA) atoms (four from the Boc carbamate and carboxylic acid, plus one from the methoxymethyl ether oxygen), compared to 4 HBA in 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) . The additional ether oxygen increases topological polar surface area (TPSA) by approximately 9–10 Ų relative to the unsubstituted analog (TPSA ≈ 66.84 Ų for 1-Boc-azetidine-3-carboxylic acid), which is predicted to enhance aqueous solubility. Experimentally, the unsubstituted Boc analog shows aqueous solubility of 16.4 mg/mL (0.0816 mol/L, LogS ≈ −1.09), classified as 'soluble' to 'very soluble' . The additional methoxymethyl ether oxygen is expected to further increase aqueous solubility by an estimated 0.3–0.5 log units based on fragment contribution models, although direct experimental solubility data for the target compound are not publicly available [1].

Aqueous solubility Hydrogen bond acceptors Physicochemical properties

Fraction sp³ (Fsp³) and Conformational Complexity: Scaffold Rigidity Comparison

The target compound contains a fully saturated azetidine core with a quaternary 3-position bearing both a carboxylic acid and a methoxymethyl substituent. The 3,3-disubstitution pattern locks the azetidine ring into a puckered conformation (ring puckering angle ≈30–37° from planarity) [1] and eliminates conformational flexibility at the 3-position. The calculated fraction of sp³-hybridized carbons (Fsp³) is approximately 0.73 (8 sp³ carbons out of 11 total), compared to 0.78 for 1-Boc-azetidine-3-carboxylic acid (7 sp³ out of 9 carbons) . While both values are high, the target compound's additional sp³ center from the methoxymethyl group contributes to a higher absolute count of saturated carbons and greater three-dimensional character. Fsp³ values above 0.45 have been correlated with improved clinical success rates, and the azetidine scaffold's inherent ring strain (25.2 kcal/mol experimentally determined) [2] further distinguishes it from larger-ring analogs like piperidine (0 kcal/mol ring strain) [3].

Fsp3 Conformational restriction Lead-likeness

Aziridinium Ylide Reactivity for Diversification: Strain-Release Functionalization Potential

N-Boc-protected azetidines with a 3-carboxylic acid substituent can serve as precursors to aziridinium ylide intermediates, enabling tunable divergent reactivity for the synthesis of complex piperidines and azetidines [1]. The methoxymethyl group at the 3-position of the target compound provides a steric and electronic modifier that can influence the regioselectivity of aziridinium ring-opening, potentially directing nucleophilic attack to the less hindered position. This represents a diversification pathway that is not accessible to the unsubstituted analog (CAS 142253-55-2) and is electronically distinct from the 3-fluoro analog (CAS 1126650-67-6), where the electron-withdrawing fluorine alters the aziridinium ylide's electrophilicity profile [2]. The combination of the Boc group (enabling N-activation) and the 3-methoxymethyl substituent (providing steric bias) is unique to the target compound within the 3,3-disubstituted azetidine-3-carboxylic acid series.

Strain-release Aziridinium ylide Scaffold diversification

Rotatable Bond Count and Molecular Flexibility: Comparison with Closest Analogs

The target compound has an estimated 5 rotatable bonds (Boc tert-butyl rotation, two bonds in the methoxymethyl chain, the carboxylic acid C–C bond, and the N–CO₂tBu bond), compared to 3 rotatable bonds for 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) and 4 for 1-Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0) . The additional two rotatable bonds in the target compound originate from the methoxymethyl ether side chain. While rotatable bond counts ≤10 are generally considered favorable for oral bioavailability, the increase from 3 to 5 rotatable bonds represents a modest flexibility increase that is offset by the conformational restriction imposed by the quaternary 3-position and the azetidine ring's inherent puckering (ring inversion barrier ≈5.27 kJ/mol) [1]. This balance between适度 flexibility (enabling induced-fit binding) and core rigidity (reducing entropic penalty) is a key design feature for fragment and lead optimization [2].

Rotatable bonds Molecular flexibility Drug-likeness

Optimal Application Scenarios for 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid Based on Quantitative Differentiation Evidence


PROTAC Linker Development Requiring Orthogonal Protection and Low Lipophilicity

The target compound's Boc protection combined with a free carboxylic acid and methoxymethyl ether provides three orthogonally addressable handles for PROTAC linker construction . Its low predicted logP (≈0.0–0.5) compared to Fmoc-protected analogs (logP = 2.71) ensures that the final PROTAC molecule remains within favorable physicochemical space, reducing the risk of poor aqueous solubility or high plasma protein binding that can compromise degradation efficiency. The azetidine ring's rigidity (ring strain 25.2 kcal/mol) [1] provides a defined exit vector geometry, which is critical for maintaining productive ternary complex formation between the target protein, PROTAC, and E3 ligase.

Solid-Phase Peptide Synthesis with Sequential Deprotection Requirements

The Boc group's acid-lability is fully orthogonal to standard Fmoc-SPPS conditions (20% piperidine/DMF), allowing the target compound to be incorporated as a constrained amino acid surrogate during chain elongation without premature deprotection [2]. The methoxymethyl ether remains stable throughout both Fmoc deprotection (basic) and final TFA cleavage (acidic), providing a persistent handle for post-synthetic modification. This three-level orthogonality (Fmoc-labile backbone, Boc-labile side chain protection, acid/base-stable ether) is not achievable with any single commercially available analog, making this compound uniquely suited for complex peptide and peptidomimetic synthesis.

CNS Lead-Like Library Synthesis Requiring Low Lipophilicity and High Fsp³

Azetidine-based scaffolds have been validated as privileged motifs for CNS-focused lead-like libraries, with in silico analysis confirming that representative azetidine compounds fall within preferred MW, TPSA, cLogP, cLogD, and pKa ranges for CNS drug candidates [3]. The target compound's high Fsp³ (≈0.73), moderate predicted logP, and 5 hydrogen bond acceptors position it favorably within CNS MPO (Multiparameter Optimization) scoring. Its 3,3-disubstituted architecture provides a rigid, three-dimensional core that can be elaborated into spirocyclic and bridged systems [3], offering a starting point for diversity-oriented synthesis that is unavailable from the planar or mono-substituted azetidine analogs.

Fragment-Based Drug Discovery Requiring a Multifunctional Core with Minimal Molecular Weight

With a molecular weight of 245.27 g/mol and three chemically distinct functional groups, the target compound serves as an efficient fragment core (MW < 250, within Rule-of-Three guidelines for fragment libraries) [4]. The azetidine ring's non-planar, puckered conformation provides a defined three-dimensional shape that can explore binding pockets inaccessible to flat aromatic fragments. The methoxymethyl ether offers a neutral, metabolically stable moiety for modulating binding interactions without introducing additional hydrogen bond donors (HBD count = 1), maintaining compliance with CNS drug-likeness criteria (HBD ≤ 3) [3]. The unsubstituted Boc analog (CAS 142253-55-2) lacks the ether vector, while the Fmoc analog (CAS 193693-64-0) exceeds the MW threshold for fragment libraries (MW = 323.35).

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.